1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane

説明

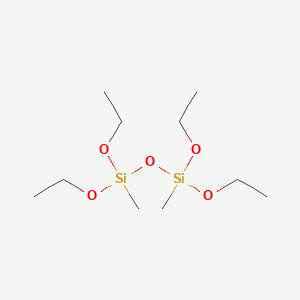

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane (TEDMDS) is an organosilicon compound with the molecular formula C₈H₂₄O₅Si₂. It features a disiloxane backbone (Si–O–Si) substituted with two methyl groups and four ethoxy groups. TEDMDS is widely utilized as a precursor in sol-gel processes to synthesize silica-based membranes and hybrid materials due to its controlled hydrolysis and condensation behavior . Its ethoxy groups hydrolyze under acidic or basic conditions to form silanol intermediates, which subsequently condense into a three-dimensional silica network. The methyl groups contribute to enhanced thermal stability and reduced pore size in derived membranes, making TEDMDS advantageous for gas separation applications .

特性

IUPAC Name |

[diethoxy(methyl)silyl]oxy-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O5Si2/c1-7-11-16(5,12-8-2)15-17(6,13-9-3)14-10-4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHLEQJKSDAYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(OCC)O[Si](C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170897 | |

| Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18001-60-0 | |

| Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18001-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetraethoxy-1,3-dimethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism

The synthesis begins with 1,3-dichloro-1,3-dimethyldisiloxane (Cl₂Si(CH₃)-O-Si(CH₃)Cl₂) as the precursor. Ethanol reacts with the chlorosilane in the presence of a base, such as triethylamine or pyridine, to neutralize HCl byproducts:

The reaction proceeds at 60–80°C under reflux, with yields exceeding 85% when using stoichiometric ethanol and efficient HCl scavengers.

Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes substitution rate |

| Ethanol:Molar Ratio | 4:1 (relative to Cl) | Prevents side reactions |

| Catalyst | Triethylamine | Enhances HCl removal |

| Reaction Time | 6–8 hours | Ensures completion |

Industrial-scale production often employs continuous distillation to remove HCl and drive the reaction forward.

Condensation of Methyldiethoxysilanol

An alternative route involves the condensation of methyldiethoxysilanol (CH₃Si(OEt)₂OH), a silanol intermediate formed via partial hydrolysis of methyldiethoxysilane (CH₃Si(OEt)₃).

Hydrolysis-Condensation Process

-

Partial Hydrolysis :

Methyldiethoxysilane undergoes controlled hydrolysis with water in an acidic medium (e.g., HCl): -

Condensation :

The silanol intermediates dehydrate to form the disiloxane:

Yields of 70–75% are achievable under mild conditions (pH 4–5, 50°C).

Challenges and Solutions

-

Polymerization Risk : Excess water or prolonged reaction times lead to polysiloxane formation.

-

Mitigation : Use substoichiometric water (0.5 equivalents) and short reaction durations (<2 hours).

Grignard Reagent-Mediated Synthesis

While less common, Grignard reagents have been explored for siloxane synthesis. A patent describing the preparation of 1,1,3,3-tetramethyldisiloxane suggests adaptability for ethoxy derivatives:

Adapted Methodology

-

Organohydrogen Polysiloxane Substrate : Cyclic methylhydrogen siloxanes (e.g., 1,3,5,7-tetramethylcyclotetrasiloxane) react with ethyl Grignard reagents (EtMgX) in diethyl ether.

-

Hydrolysis : The intermediate is hydrolyzed with aqueous HCl or NaOH to yield the disiloxane.

However, this method faces challenges in selectively introducing ethoxy groups, often resulting in mixed alkyl-ethoxy products.

Comparative Analysis of Methods

| Method | Yield | Scalability | Purity | Cost Efficiency |

|---|---|---|---|---|

| Alcoholysis | 85–90% | High | >98% | Moderate |

| Silanol Condensation | 70–75% | Medium | 90–95% | Low |

| Grignard Approach | 50–60% | Low | 80–85% | High |

Key Findings :

化学反応の分析

Types of Reactions: 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form ethanol and 1,3-dimethyldisiloxane .

Oxidation: It can be oxidized to form corresponding silanols and siloxanes.

Substitution: It can undergo substitution reactions with various nucleophiles to form different organosilicon compounds.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Ethanol and 1,3-dimethyldisiloxane.

Oxidation: Silanols and siloxanes.

Substitution: Various organosilicon compounds depending on the nucleophile used.

科学的研究の応用

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of silicone-based materials and coatings.

作用機序

The mechanism of action of 1,1,3,3-tetraethoxy-1,3-dimethyldisiloxane involves its ability to undergo hydrolysis and oxidation reactions, leading to the formation of silanols and siloxanes. These products can interact with various molecular targets and pathways, enhancing the stability and functionality of the modified compounds .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

TEDMDS is compared below with structurally related disiloxanes, highlighting differences in substituents, reactivity, and applications.

Reactivity and Hydrolysis Behavior

- TEDMDS vs. Methoxy Analogs : The ethoxy groups in TEDMDS hydrolyze slower than methoxy groups (e.g., 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane), allowing better control over sol-gel kinetics. Methoxy derivatives form gels more rapidly, which may lead to brittle networks .

- TEDMDS vs. Isocyanate Derivatives : TEDIDS (with isocyanate groups) exhibits high reactivity toward nucleophiles (e.g., water, alcohols), enabling rapid crosslinking. In contrast, TEDMDS relies on hydrolysis-condensation for network formation, favoring membrane synthesis .

- TEDMDS vs. Amino-Functionalized Disiloxanes: Amino groups in 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane facilitate hydrogen bonding with wood polymers, enhancing stabilization efficacy. TEDMDS lacks such functional groups, limiting its use in bio-material applications .

Membrane Performance Comparisons

TEDMDS-derived silica membranes exhibit distinct properties compared to those from other precursors:

| Precursor | Pore Size | H₂ Permeance (mol·m⁻²·s⁻¹·Pa⁻¹) | CO₂/H₂ Selectivity | Thermal Stability |

|---|---|---|---|---|

| TEDMDS | 0.3–0.4 nm | 1.2 × 10⁻⁶ | 12–15 | High (up to 500°C) |

| TEOS (Tetraethyl orthosilicate) | 0.4–0.5 nm | 2.5 × 10⁻⁶ | 8–10 | Moderate |

| BTESE (Bis(triethoxysilyl)ethane) | 0.5–0.6 nm | 3.0 × 10⁻⁶ | 5–7 | High |

TEDMDS membranes offer smaller pore sizes due to pendant methyl groups, improving selectivity for gas separation (e.g., H₂/CO₂) but reducing permeance compared to TEOS or BTESE .

Key Research Findings

Hybrid Membrane Synthesis: TEDMDS-derived membranes demonstrate superior hydrothermal stability compared to TEOS due to methyl group incorporation, which reduces silanol density and minimizes pore collapse .

Steric Effects : Substituents like methyl or ethoxy groups influence steric interactions during hydrolysis. Larger ethoxy groups slow condensation, enabling finer control over network morphology .

Functional Group Impact: Amino or isocyanate substituents (e.g., in TEDIDS) introduce reactive sites for targeted applications (e.g., crosslinking), whereas TEDMDS is tailored for controlled sol-gel processes .

生物活性

1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane (TEDMDS) is an organosilicon compound with the molecular formula . It is primarily recognized for its role as a chemical intermediate in various industrial applications and scientific research. This article delves into the biological activity of TEDMDS, exploring its mechanisms of action, biochemical pathways, and potential applications in medicine and biotechnology.

- Molecular Weight : 282.48 g/mol

- CAS Number : 18001-60-0

- Physical State : Liquid at room temperature

- Boiling Point : Approximately 71°C

TEDMDS acts as a mild reducing agent , facilitating the reduction of target molecules. Its primary mechanism involves the cleavage of silicon-oxygen bonds, which is significant in various chemical processes. This property allows TEDMDS to participate in:

- Hydrolysis : In the presence of water, TEDMDS hydrolyzes to yield ethanol and 1,3-dimethyldisiloxane.

- Oxidation : The compound can be oxidized to form silanols and siloxanes.

- Substitution Reactions : It can undergo substitution with nucleophiles, leading to the formation of diverse organosilicon compounds .

Drug Delivery Systems

TEDMDS has been investigated for its potential in drug delivery systems due to its biocompatibility. The ability to modify biomolecules enhances their stability and functionality, making TEDMDS a candidate for improving drug solubility and release profiles .

Surface Modification

The compound is utilized in modifying the surface properties of various materials such as polymers and ceramics. This modification can enhance adhesion, wettability, and biocompatibility, which are crucial for applications in microfluidics and biosensors .

Case Studies

- Silica Membrane Fabrication

-

Silylation in Organic Synthesis

- TEDMDS serves as a silylating agent in organic synthesis, introducing silyl groups into organic molecules. This modification has implications for pharmaceuticals and fine chemicals by altering reactivity and stability .

Biochemical Pathways

TEDMDS is involved in several biochemical pathways:

- It aids in the synthesis of alkyl halides from aldehydes and epoxides.

- The compound's interaction with biomolecules can lead to enhanced stability against degradation .

Environmental Stability

TEDMDS exhibits stability towards air and moisture, which is critical for its efficacy in various applications. Environmental factors can influence its biological activity; thus, understanding these interactions is essential for optimizing its use .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Molecular Formula | C10H26O5Si2 |

| Molecular Weight | 282.48 g/mol |

| Primary Applications | Drug delivery systems, surface modification |

| Mechanism of Action | Mild reducing agent; participates in hydrolysis and substitution reactions |

| Key Case Studies | Silica membrane fabrication; organic synthesis as a silylating agent |

| Environmental Stability | Stable towards air and moisture |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane, and how can purity be optimized?

- Methodology : Synthesis typically involves alkoxylation of chlorinated disiloxane precursors. For example, reacting 1,3-dichlorotetramethyldisiloxane with ethanol under controlled anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via fractional distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) is critical to isolate the tetraethoxy derivative. Purity (>95%) can be confirmed using GC-MS or NMR to detect residual solvents or unreacted precursors .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to characterize the structure of this compound?

- Methodology :

- ¹H NMR : Ethoxy groups (–OCH₂CH₃) appear as a quartet (δ 3.5–3.7 ppm) and triplet (δ 1.1–1.3 ppm). Methyl groups on silicon (Si–CH₃) resonate as singlets near δ 0.1–0.3 ppm.

- ²⁹Si NMR : Two distinct silicon environments (Si–O–Si and Si–O–C) appear at δ −5 to −15 ppm.

- FTIR : Key bands include Si–O–Si stretching (~1000–1100 cm⁻¹), C–O–Si (~950 cm⁻¹), and ethoxy C–H stretches (~2970 cm⁻¹). Compare with reference spectra for related siloxanes .

Q. What thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) are critical for handling this compound in laboratory settings?

- Methodology : Use the Antoine equation to estimate vapor pressure:

For similar disiloxanes, parameters like , , and (valid 303–403 K) can approximate behavior . Enthalpy of vaporization (ΔvapH) can be derived from vapor pressure data or DSC. Handle in well-ventilated areas due to moderate volatility.

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity in sol-gel processes?

- Methodology : Ethoxy groups act as hydrolyzable ligands. Steric hindrance from methyl groups slows hydrolysis kinetics compared to less substituted siloxanes. Monitor reaction progress using ²⁹Si NMR to track Q³ (condensed) vs. T³ (ethoxysilyl) species. Adjust pH and water content to control gelation rates, as acidic conditions favor slower, more ordered networks .

Q. What computational approaches (e.g., DFT, MD simulations) are suitable for modeling the interfacial behavior of this compound in polymer composites?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) to evaluate Si–O bond dissociation energies and electron density maps.

- Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., PDMS) to predict compatibility. Use force fields like COMPASS III for siloxane systems.

- QSPR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with adhesion properties using descriptors like polar surface area .

Q. How can contradictions in thermal stability data from TGA studies be resolved?

- Methodology : Discrepancies may arise from varying heating rates or atmospheric conditions. Conduct TGA under inert (N₂) and oxidative (O₂) atmospheres at 5–20°C/min. For decomposition onset temperatures (T₀), use derivative TG (DTG) peaks. Compare with DSC to identify exothermic/endothermic events. For example, siloxanes degrade via Si–O cleavage above 250°C, but ethoxy groups may introduce secondary decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。